BenchChemオンラインストアへようこそ!

Egfr-IN-38

EGFR Wild-Type Kinase Inhibition Autophosphorylation

Egfr-IN-38 is a selective acrylamide-derived EGFR inhibitor (patent WO2021185348A1, Compound 4) with balanced potency against wild-type EGFR (IC50 9.70 nM) and the T790M gatekeeper mutant (IC50 50 nM). Ideal for heterogeneous EGFR genotype models, it avoids the confounding off-target effects of pan-ErbB inhibitors. Suited for NSCLC research and kinase panel calibration.

Molecular Formula C25H24ClN7O2
Molecular Weight 490.0 g/mol
Cat. No. B12411694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-38
Molecular FormulaC25H24ClN7O2
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)C2=NN(C3=C2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl
InChIInChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-16(13-32)22-23-24(25(27)30-15-29-23)33(31-22)18-8-9-20(19(26)12-18)35-14-17-7-3-4-10-28-17/h2-4,7-10,12,15-16H,1,5-6,11,13-14H2,(H2,27,29,30)
InChIKeyHQOCCHVXFDMXOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-38: A Potent, Acrylamide-Derived EGFR Inhibitor with Activity Against Wild-Type and Mutant Kinases


Egfr-IN-38 (CAS: 2711105-50-7) is a small-molecule, acrylamide-derived inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions as a competitive inhibitor at the ATP-binding site, preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation and survival [1]. This compound is disclosed in patent WO2021185348A1 as Compound 4 and has been profiled for its inhibitory activity against wild-type EGFR and clinically relevant EGFR mutants, including T790M and L858R/T790M [2]. As a representative of a novel chemical series, Egfr-IN-38 is positioned as a tool for investigating EGFR mutation-driven malignancies, particularly those resistant to earlier-generation inhibitors.

Why Standard EGFR Inhibitors Are Poor Substitutes for Egfr-IN-38 in Research Contexts


EGFR inhibitors are a diverse class with variable activity profiles against wild-type and mutant forms of the receptor. Simple substitution of one inhibitor for another—even those with the same nominal target—can lead to irreproducible results and misinterpretation of biological pathways. Egfr-IN-38 exhibits a unique balance of potency against wild-type EGFR (IC50 = 9.70 nM) [1] and retained activity against the T790M 'gatekeeper' mutant (IC50 = 50 nM) and the T790M/L858R double mutant (IC50 = 71 nM) [2]. In contrast, clinically approved inhibitors like gefitinib and osimertinib demonstrate widely divergent, often sub-nanomolar, potencies against specific mutants or significant loss of activity against others [REFS-3, REFS-4]. This differential pharmacology underscores the necessity of selecting a compound precisely matched to the experimental model, rather than assuming all 'EGFR inhibitors' are functionally interchangeable. The quantitative distinctions provided below highlight why Egfr-IN-38 represents a specific, rather than a generic, research tool.

Quantitative Differentiation of Egfr-IN-38 Against Key Comparators: An Evidence-Based Procurement Guide


Wild-Type EGFR Potency: A Single-Digit Nanomolar Baseline Differentiates Egfr-IN-38 from Weaker Probes

Egfr-IN-38 demonstrates potent inhibition of wild-type EGFR autophosphorylation with an IC50 of 9.70 nM [1]. This establishes a single-digit nanomolar baseline potency, differentiating it from weaker or non-selective probes often used as research controls. While clinical inhibitors like osimertinib (IC50 = 480 nM) [2] and afatinib (IC50 = 0.5 nM) [3] represent extremes of selectivity or potency, Egfr-IN-38 occupies a distinct middle-ground potency profile that can be advantageous in cellular systems sensitive to complete pathway ablation.

EGFR Wild-Type Kinase Inhibition Autophosphorylation Biochemical Assay

Retained Activity Against T790M 'Gatekeeper' Mutant Distinguishes Egfr-IN-38 from First-Generation Inhibitors

A critical differentiator for Egfr-IN-38 is its retained inhibitory activity against the EGFR T790M mutant (IC50 = 50 nM) [1]. The T790M 'gatekeeper' mutation is a primary mechanism of acquired resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. For comparison, gefitinib exhibits a profound loss of potency against the T790M-containing L858R/T790M double mutant, with an IC50 exceeding 1 μM (1013 nM) [2]. While Egfr-IN-38's potency against T790M is less than that of third-generation inhibitor osimertinib (IC50 for L858R/T790M = 15 nM) [3], its activity clearly surpasses that of the first-generation class.

EGFR T790M Drug Resistance Mutant Kinase Gatekeeper Mutation

L858R/T790M Double Mutant Activity Defines a Distinct Potency Tier Versus Afatinib

Egfr-IN-38 inhibits the L858R/T790M double mutant with an IC50 of 71 nM [1]. This double mutant represents a common clinical scenario of primary activating mutation (L858R) compounded by secondary resistance (T790M). The second-generation inhibitor afatinib, an irreversible ErbB family blocker, demonstrates significantly higher potency against this double mutant, with an IC50 of 10 nM [2]. The ~7-fold difference in potency distinguishes Egfr-IN-38 from the more pan-potent afatinib, which also strongly inhibits HER2 (IC50 = 14 nM) [2].

EGFR L858R/T790M Double Mutant Acquired Resistance NSCLC

Moderate Wild-Type/Mutant Selectivity Window Offers a Unique Experimental Tool Versus Highly Selective Inhibitors

The selectivity window of Egfr-IN-38 between wild-type and mutant EGFR is moderate. Based on available biochemical data, the ratio of IC50(WT)/IC50(T790M) is approximately 0.19 (9.70 nM / 50 nM), and IC50(WT)/IC50(L858R/T790M) is approximately 0.14 (9.70 nM / 71 nM) [1]. This indicates that Egfr-IN-38 is not a mutant-sparing inhibitor; it is in fact more potent against WT than against the T790M-containing mutants. This profile contrasts sharply with third-generation inhibitors like osimertinib, which are intentionally designed for WT-sparing selectivity. Osimertinib exhibits a WT/T790M selectivity ratio of approximately 32 (480 nM / 15 nM) [2]. Similarly, afatinib demonstrates a WT/T790M ratio of approximately 0.05 (0.5 nM / 10 nM) [3], meaning it is 20-fold more potent against WT than the double mutant. Egfr-IN-38's modest selectivity (~5-7 fold WT preference) places it in a distinct pharmacological category.

EGFR Selectivity Wild-Type vs Mutant Therapeutic Window Kinase Selectivity

Evidence-Backed Application Scenarios for Egfr-IN-38: Where This Compound Delivers Optimal Research Value


Investigating Acquired Resistance Mechanisms in NSCLC Models with Mixed Wild-Type and T790M Populations

Given its balanced potency against both wild-type (IC50 = 9.70 nM) and T790M mutant (IC50 = 50 nM) EGFR [1], Egfr-IN-38 is ideally suited for cellular models that harbor a heterogeneous population of EGFR genotypes, such as patient-derived xenografts or cell lines with acquired resistance. Unlike highly mutant-selective agents like osimertinib, Egfr-IN-38 does not spare wild-type signaling, allowing researchers to study the combined contribution of both receptor pools to tumor growth and survival. This is particularly relevant for non-small cell lung cancer (NSCLC) research, where mixed populations are clinically common [2].

Dose-Response Studies Requiring Graduated Inhibition of L858R/T790M Double Mutant Signaling

The moderate potency of Egfr-IN-38 against the L858R/T790M double mutant (IC50 = 71 nM) [1] provides a distinct experimental advantage over ultra-potent inhibitors like afatinib (IC50 = 10 nM) [3]. In dose-response assays, Egfr-IN-38 can produce a more gradual inhibition curve, enabling finer resolution of partial phosphorylation events and downstream signaling thresholds. This is critical for mechanistic studies aimed at understanding the precise level of target engagement required to induce apoptosis or senescence in resistant cells.

Kinase Profiling and Selectivity Panel Reference Compound

Egfr-IN-38's well-defined, single-digit to double-digit nanomolar IC50 values against three distinct EGFR variants (WT, T790M, L858R/T790M) [1] make it an excellent reference standard for calibrating kinase selectivity panels. Its activity profile provides a clear benchmark for evaluating novel compounds within the acrylamide-derived EGFR inhibitor series disclosed in patent WO2021185348A1 [2]. Inclusion of Egfr-IN-38 in such panels allows for robust normalization of inter-assay variability and facilitates direct comparison of newly synthesized analogs.

Mechanistic Studies of EGFR Signaling in WT-Driven Cellular Systems

With a WT EGFR IC50 of 9.70 nM [1], Egfr-IN-38 offers a potency that is sufficient for robust target engagement in wild-type driven models without the confounding off-target effects associated with pan-ErbB inhibitors like afatinib (HER2 IC50 = 14 nM) [3]. This makes it a preferred choice for dissecting EGFR-specific signaling pathways in cells that express physiological levels of wild-type receptor, such as keratinocytes, hepatocytes, and certain breast cancer lines. The avoidance of potent HER2 co-inhibition ensures that observed phenotypes can be more confidently attributed to EGFR blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.